molecular formula C15H20N2O B1200831 Tsukushinamine A

Tsukushinamine A

Katalognummer: B1200831
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: DEDKBUWNGGQJMQ-KYEXWDHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tsukushinamine A is a lupin alkaloid first isolated from Sophora franchetiana (a species in the Fabaceae family) by Ohmiya et al. in 1979 . Structurally, it belongs to the quinolizidine alkaloid class, characterized by a tetracyclic framework comprising a quinolizidine core fused with a piperidine ring (Figure 1). Its molecular formula is $ C{15}H{24}N_2O $, with a molecular weight of 248.36 g/mol.

Eigenschaften

Molekularformel

C15H20N2O

Molekulargewicht

244.33 g/mol

IUPAC-Name

(2R,3R,10S,12R)-2-prop-2-enyl-1,8-diazatetracyclo[8.3.1.03,8.03,12]tetradec-4-en-7-one

InChI

InChI=1S/C15H20N2O/c1-2-4-13-15-6-3-5-14(18)17(15)9-11-7-12(15)10-16(13)8-11/h2-3,6,11-13H,1,4-5,7-10H2/t11-,12+,13+,15+/m0/s1

InChI-Schlüssel

DEDKBUWNGGQJMQ-KYEXWDHISA-N

SMILES

C=CCC1C23C=CCC(=O)N2CC4CC3CN1C4

Isomerische SMILES

C=CC[C@@H]1[C@]23C=CCC(=O)N2C[C@H]4C[C@@H]3CN1C4

Kanonische SMILES

C=CCC1C23C=CCC(=O)N2CC4CC3CN1C4

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tsukushinamine A shares structural and biosynthetic similarities with other quinolizidine and lupin alkaloids. Below is a detailed comparison with three key analogs: cytisine, (-)-rhombifoline, and N-formylcytisine.

Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Structural Class Key Structural Features Source Plant
Tsukushinamine A $ C{15}H{24}N_2O $ 248.36 Tetracyclic quinolizidine Quinolizidine fused with piperidine; hydroxyl substitution Sophora franchetiana
Cytisine $ C{11}H{14}N_2O $ 190.24 Tricyclic quinolizidine Bridged quinolizidine with a ketone group Sophora alopecuroides, S. secundiflora
(-)-Rhombifoline $ C{15}H{24}N_2O $ 248.36 Tetracyclic lupin Similar core to Tsukushinamine A; differs in stereochemistry Sophora franchetiana, S. flavescens
N-formylcytisine $ C{12}H{14}N2O2 $ 218.25 Modified quinolizidine Cytisine derivative with formyl group substitution Sophora franchetiana

Key Observations :

  • Ring Systems : Tsukushinamine A and (-)-rhombifoline share a tetracyclic structure, whereas cytisine is tricyclic. This difference impacts their pharmacological profiles and receptor-binding affinities .
  • Functional Groups : Cytisine contains a ketone group, while Tsukushinamine A has a hydroxyl group. N-formylcytisine introduces a formyl group, altering solubility and bioactivity .
Pharmacological Activities:
  • Cytisine : Well-documented as a nicotinic acetylcholine receptor (nAChR) partial agonist, used clinically for smoking cessation .

Analytical Differentiation

Chromatographic and spectroscopic methods distinguish these compounds:

  • GC-MS : Retention times and fragmentation patterns vary due to molecular weight and functional group differences. For example, Tsukushinamine A shows a distinct peak at m/z 248, while cytisine peaks at m/z 190 .
  • NMR : $ ^{13}C $ NMR of Tsukushinamine A reveals signals at δ 70–75 ppm for the hydroxyl-bearing carbon, absent in cytisine .

Q & A

Basic Research Questions

Q. What are the established methods for isolating and identifying Tsukushinamine A from natural sources?

  • Methodology : Tsukushinamine A is typically isolated using chromatographic techniques (e.g., HPLC, TLC) combined with solvent partitioning. Structural identification involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HR-MS) to confirm molecular formulae .
  • Key Considerations : Ensure purity (>95%) via repeated crystallization or preparative HPLC. Validate spectroscopic data against published spectra for consistency .

Q. How do researchers validate the bioactivity of Tsukushinamine A in preliminary assays?

  • Experimental Design : Use in vitro cytotoxicity assays (e.g., MTT assay against cancer cell lines) and antimicrobial disk diffusion tests. Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate measurements, ANOVA) .
  • Data Interpretation : Compare IC₅₀ values with known compounds. Address false positives by testing against non-target cell lines or using counter-screening assays .

Advanced Research Questions

Q. What synthetic routes are proposed for Tsukushinamine A, and what challenges arise in achieving stereochemical fidelity?

  • Methodology : Retrosynthetic analysis often targets the pyrrolidine core via asymmetric catalysis (e.g., Evans’ oxazolidinone auxiliaries) or enzymatic resolution. Key challenges include regioselective functionalization and minimizing epimerization during coupling reactions .
  • Data Contradictions : Discrepancies in reported yields (e.g., 40% vs. 25%) may stem from solvent purity or catalyst batch variations. Replicate protocols with controlled variables to isolate causes .

Q. How do researchers resolve contradictions in Tsukushinamine A’s reported mechanisms of action across studies?

  • Analytical Framework :

Study Proposed MechanismExperimental ModelKey Limitation
Study AApoptosis inductionHeLa cellsLack of caspase-3 knockout validation
Study BROS inhibitionRAW 264.7 macrophagesNo ROS scavenger controls
  • Resolution : Conduct orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for ROS pathways) and genetic knockouts to isolate primary mechanisms .

Q. What computational strategies are employed to model Tsukushinamine A’s structure-activity relationships (SAR)?

  • Approach : Use density functional theory (DFT) to map electrostatic potentials and molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with site-directed mutagenesis in target proteins (e.g., kinase domains) .
  • Limitations : Overreliance on static docking models may ignore conformational flexibility. Address this with molecular dynamics simulations (≥100 ns trajectories) .

Methodological Best Practices

Q. How should researchers design dose-response studies to avoid non-specific effects in Tsukushinamine A assays?

  • Guidelines :

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal curves.
  • Include vehicle controls (e.g., DMSO at matching concentrations) to rule out solvent interference.
  • Validate selectivity via RNA-seq or proteomic profiling at subtoxic doses .

Q. What criteria determine the inclusion of Tsukushinamine A in structure-activity relationship (SAR) databases?

  • Standards :

  • Purity: ≥95% (HPLC-UV/ELSD).
  • Data Completeness: Full spectroscopic characterization (NMR, MS, IR), bioactivity data (IC₅₀, EC₅₀), and synthetic protocols .
  • Reproducibility: At least two independent studies reporting congruent results .

Data Presentation and Reproducibility

Q. How should conflicting spectral data for Tsukushinamine A be addressed in publications?

  • Resolution Workflow :

Compare δ values (ppm) and coupling constants (J) with published data.

Re-run NMR under identical conditions (solvent, temperature, concentration).

Consult databases (e.g., SciFinder, Reaxys) for solvent-induced shifts or tautomeric forms .

Q. What steps ensure reproducibility in Tsukushinamine A’s biological assays?

  • Checklist :

  • Document cell line authentication (STR profiling).
  • Specify serum type (e.g., FBS vs. human serum) and passage number.
  • Share raw data (e.g., flow cytometry .fcs files) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tsukushinamine A
Reactant of Route 2
Tsukushinamine A

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